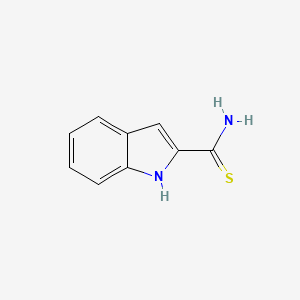

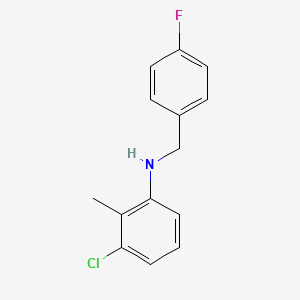

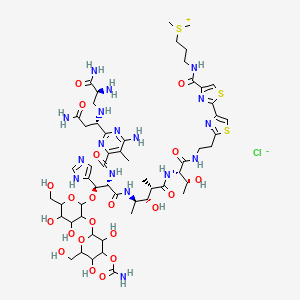

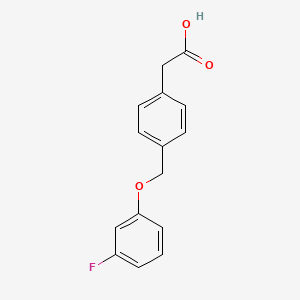

![molecular formula C12H13N3O2S B1345298 Acide 1-(Thiéno[3,2-d]pyrimidin-4-yl)pipéridine-4-carboxylique CAS No. 910037-25-1](/img/structure/B1345298.png)

Acide 1-(Thiéno[3,2-d]pyrimidin-4-yl)pipéridine-4-carboxylique

Vue d'ensemble

Description

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as TPCP, is a heterocyclic compound belonging to the class of thienopyrimidines. It is a derivative of piperidine and has a molecular formula of C9H9N3O2. TPCP has been extensively studied for its potential applications in various scientific fields.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de la thiéno[3,2-d]pyrimidine ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, certains composés de cette classe ont montré une activité inhibitrice contre les voies de phosphorylation oxydative mycobactériennes .

Activité anticancéreuse

Ces dérivés ont également été évalués pour leur activité anticancéreuse. Certains composés ont démontré des valeurs de concentration inhibitrice (IC50) contre diverses lignées cellulaires cancéreuses, telles que HepG-2 (cancer du foie) et MCF-7 (cancer du sein) .

Inhibition des kinases

Une autre application est l'inhibition des kinases, qui est cruciale pour la régulation de divers processus cellulaires. Les dérivés de la thiéno[3,2-d]pyrimidine ont été explorés comme inhibiteurs de la protéine kinase B (PKB), qui joue un rôle dans la progression du cancer .

Recherche en protéomique

Le composé en question est disponible à l'achat comme produit spécialisé pour la recherche en protéomique, ce qui indique son utilisation potentielle dans l'étude des protéines et de leurs fonctions au sein d'un organisme .

Synthèse chimique

Les dérivés de la thiéno[3,2-d]pyrimidine sont utilisés comme synthons en synthèse chimique, servant de blocs de construction pour des molécules plus complexes .

Inhibition de PI3K

Certains dérivés de la thiéno[3,2-d]pyrimidine ont été synthétisés et évalués comme inhibiteurs de la phosphoinositide 3-kinase (PI3K), qui sont des cibles importantes dans la thérapie du cancer .

Mécanisme D'action

Target of Action

The primary target of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an inhibitor of PKB . It achieves highly selective inhibition of PKB using ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH-domains of the enzyme . This allosteric inhibition is a unique approach that has been developed for PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is noted that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound has potential as an antitumor agent .

Action Environment

It is known that the compound’s degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could potentially influence the compound’s action and efficacy.

Safety and Hazards

Orientations Futures

Thienopyrimidine derivatives are widely represented in medicinal chemistry due to their structural analogs of purines . They hold a unique place among fused pyrimidine compounds and are considered important in the development of pharmaceutical drugs . Future research may focus on the development of kinase inhibitors as anticancer medicines to improve tumor selectivity, efficiency, and safety .

Analyse Biochimique

Biochemical Properties

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinase B (PKB or Akt), a key component in intracellular signaling pathways regulating growth and survival . The compound acts as an inhibitor of PKB, thereby affecting the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, the compound can modulate the PI3K-PKB-mTOR signaling pathway, which is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . These effects highlight the compound’s potential in regulating cellular functions and its implications in cancer therapy.

Molecular Mechanism

The molecular mechanism of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of PKB, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to alterations in cellular signaling and gene expression. The compound’s ability to selectively inhibit PKB over other kinases makes it a promising candidate for targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . These findings suggest that the compound’s temporal effects need to be carefully monitored to optimize its therapeutic potential.

Dosage Effects in Animal Models

The effects of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts in nude mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies provide valuable insights into the compound’s efficacy and safety profile.

Metabolic Pathways

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolism in vivo, leading to its rapid clearance . This metabolic process affects the compound’s bioavailability and therapeutic potential. Understanding the metabolic pathways of the compound is crucial for optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its therapeutic efficacy and potential side effects . Studies on the compound’s transport and distribution provide insights into its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can help elucidate its mechanism of action and optimize its therapeutic applications.

Propriétés

IUPAC Name |

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNHOIKUCNKRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640410 | |

| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-25-1 | |

| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

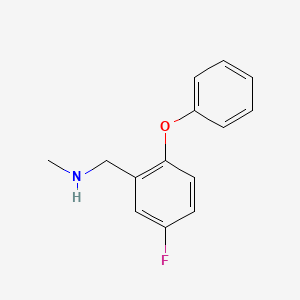

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)